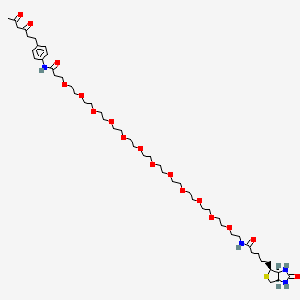

Diketone-PEG12-Biotin

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[3-[4-(3,5-dioxohexyl)anilino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]pentanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C49H82N4O17S/c1-40(54)38-43(55)11-8-41-6-9-42(10-7-41)51-47(57)12-14-59-16-18-61-20-22-63-24-26-65-28-30-67-32-34-69-36-37-70-35-33-68-31-29-66-27-25-64-23-21-62-19-17-60-15-13-50-46(56)5-3-2-4-45-48-44(39-71-45)52-49(58)53-48/h6-7,9-10,44-45,48H,2-5,8,11-39H2,1H3,(H,50,56)(H,51,57)(H2,52,53,58)/t44-,45-,48-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPYSEWVSVJTJHM-UMQMWPJCSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CC(=O)CCC1=CC=C(C=C1)NC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCNC(=O)CCCCC2C3C(CS2)NC(=O)N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)CC(=O)CCC1=CC=C(C=C1)NC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCNC(=O)CCCC[C@H]2[C@@H]3[C@H](CS2)NC(=O)N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C49H82N4O17S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1031.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Unlocking Targeted Protein Degradation: A Technical Guide to Diketone-PEG12-Biotin

For researchers, scientists, and drug development professionals navigating the complexities of targeted protein degradation, the strategic selection of chemical tools is paramount. Among these, Diketone-PEG12-Biotin emerges as a versatile heterobifunctional linker, meticulously designed for the synthesis of Proteolysis Targeting Chimeras (PROTACs). This in-depth technical guide elucidates the core applications of this compound, focusing on its role in facilitating the creation of novel protein degraders. We will delve into its structural components, their respective functions, and the overarching mechanism by which it contributes to the targeted degradation of proteins of interest (POIs).

Molecular Architecture and Functional Significance

This compound is a precisely engineered molecule comprising three key functional domains: a diketone group, a polyethylene (B3416737) glycol (PEG) linker with 12 ethylene (B1197577) glycol units, and a biotin (B1667282) moiety. Each component plays a distinct and critical role in the construction and application of PROTACs.

-

Diketone Group: This functional group serves as a reactive handle for covalent conjugation to a ligand that binds to the target protein (the "warhead"). The diketone can selectively react with primary amines, such as the side chain of a lysine (B10760008) residue, on the protein-of-interest ligand, forming a stable chemical bond.

-

PEG12 Linker: The polyethylene glycol chain is a cornerstone of modern PROTAC design, offering several key advantages.[1] Its length and flexibility are crucial for optimizing the formation of a stable and productive ternary complex, which consists of the target protein, the PROTAC, and an E3 ubiquitin ligase.[2][3] The hydrophilic nature of the PEG linker enhances the aqueous solubility of the resulting PROTAC, a common challenge in drug development.[1][4] Furthermore, the PEG chain can influence the cell permeability of the PROTAC molecule.[5]

-

Biotin Moiety: The biotin tag is a powerful tool for the characterization and purification of the synthesized PROTAC and for studying its biological activity.[6] Biotin exhibits an exceptionally high affinity for avidin (B1170675) and streptavidin, which can be exploited in a variety of biochemical assays.[6]

Core Application: Synthesis of PROTACs for Targeted Protein Degradation

The primary application of this compound is as a linker in the synthesis of PROTACs. PROTACs are heterobifunctional molecules that hijack the cell's natural protein disposal system, the ubiquitin-proteasome system, to selectively eliminate disease-causing proteins.[7]

A PROTAC molecule consists of three parts: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two. By bringing the POI and the E3 ligase into close proximity, the PROTAC facilitates the ubiquitination of the POI. This polyubiquitin (B1169507) tag marks the POI for degradation by the proteasome.

This compound provides the linker and one of the reactive ends for the synthesis of a PROTAC. The diketone group is used to attach the POI-binding ligand, while the other end of the molecule (often the biotin end is modified or the molecule is synthesized with an alternative functional group in place of biotin for this purpose) is conjugated to an E3 ligase ligand.

PROTAC Mechanism of Action.

Quantitative Data on the Influence of PEG Linker Length

Table 1: Effect of PEG Linker Length on Estrogen Receptor α (ERα) Degradation

| PROTAC Linker Length (atoms) | DC50 (nM) | Dmax (%) | Reference |

|---|---|---|---|

| 8 | >1000 | <20 | [3] |

| 12 | 100 | 80 | [3] |

| 16 | 20 | >95 | [3] |

| 20 | 50 | 90 | [3] |

Data is illustrative and adapted from published studies on ERα PROTACs.

Table 2: Impact of PEG Linker Length on TANK-binding kinase 1 (TBK1) Degradation

| PROTAC Linker (PEG units) | DC50 (nM) | Dmax (%) | Reference |

|---|---|---|---|

| PEG2 | Inactive | <10 | [7] |

| PEG3 | 3 | 96 | [7] |

| PEG4 | 10 | 95 | [7] |

| PEG6 | 292 | 76 | [7] |

Data is illustrative and adapted from published studies on TBK1 PROTACs.

Experimental Protocols

While a specific, validated protocol for the use of this compound in PROTAC synthesis is not publicly available, a general methodology can be outlined based on the known reactivity of its functional groups.

General Protocol for Conjugation of a POI Ligand to this compound

This protocol describes a general method for the conjugation of a protein of interest (POI) ligand containing a primary amine to the diketone functional group of the linker.

Materials:

-

POI ligand with a primary amine.

-

This compound.

-

Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO).

-

Reaction buffer (e.g., phosphate-buffered saline, pH 7.4).

-

Purification system (e.g., HPLC).

Procedure:

-

Dissolution of Reactants: Dissolve the POI ligand and a molar excess (e.g., 1.2 equivalents) of this compound in a minimal amount of anhydrous DMF or DMSO.

-

Reaction: Add the dissolved reactants to the reaction buffer. The final concentration of the organic solvent should be kept low to maintain the stability of the reactants.

-

Incubation: Allow the reaction to proceed at room temperature or 37°C for 2-24 hours with gentle stirring. The reaction progress can be monitored by LC-MS.

-

Purification: Upon completion, purify the resulting PROTAC conjugate using reverse-phase HPLC.

-

Characterization: Confirm the identity and purity of the final product by mass spectrometry and NMR.

PROTAC Synthesis and Evaluation Workflow.

Application of the Biotin Tag in PROTAC Research

The biotin moiety of the synthesized PROTAC is invaluable for a range of in vitro and cellular assays.

Protocol for Biotin-Avidin Pull-Down Assay to Confirm Target Engagement:

Materials:

-

Biotinylated PROTAC.

-

Cell lysate containing the POI.

-

Streptavidin-coated magnetic beads.

-

Wash buffer (e.g., PBS with 0.1% Tween-20).

-

Elution buffer (e.g., SDS-PAGE sample buffer).

-

Antibody against the POI for Western blotting.

Procedure:

-

Incubation: Incubate the biotinylated PROTAC with the cell lysate for 1-2 hours at 4°C to allow for binding to the POI.

-

Capture: Add streptavidin-coated magnetic beads to the lysate and incubate for another hour at 4°C to capture the PROTAC-POI complex.

-

Washing: Wash the beads several times with wash buffer to remove non-specific binding proteins.

-

Elution: Elute the bound proteins from the beads by heating in elution buffer.

-

Detection: Analyze the eluate by Western blotting using an antibody specific to the POI to confirm its presence.

Logical Relationships in PROTAC Design

The design of an effective PROTAC is a multifactorial process where the properties of the linker play a central role. The following diagram illustrates the logical relationships between the linker properties and the desired outcomes of a PROTAC molecule.

Linker Properties and PROTAC Efficacy.

Conclusion

This compound is a highly valuable chemical tool for researchers engaged in the development of PROTACs. Its well-defined functional domains provide a strategic advantage for the synthesis, purification, and characterization of novel protein degraders. The diketone group offers a means for covalent attachment to a target ligand, the PEG12 linker provides the necessary length, flexibility, and solubility for optimal biological activity, and the biotin tag facilitates downstream biochemical and cellular assays. While the empirical determination of the optimal linker for any given POI and E3 ligase pair remains a critical step, the rational design of linkers such as this compound provides a solid foundation for advancing the field of targeted protein degradation.

References

- 1. precisepeg.com [precisepeg.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. PROTAC PEG Linkers - JenKem Technology USA [jenkemusa.com]

- 5. benchchem.com [benchchem.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Reaction of Diketones with Lysine Residues

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core principles governing the reaction of diketones with lysine (B10760008) residues in proteins. It provides a detailed examination of the reaction mechanisms, kinetics, and the functional consequences of these modifications, with a particular focus on their implications for cellular signaling pathways. This document is intended to serve as a valuable resource for researchers in chemical biology, drug development, and proteomics.

Core Principles of the Diketone-Lysine Reaction

Diketones, particularly α-dicarbonyl compounds such as glyoxal (B1671930) (GO), methylglyoxal (B44143) (MGO), and 2,3-butanedione, are reactive electrophiles that can covalently modify the nucleophilic ε-amino group of lysine residues in proteins. This non-enzymatic post-translational modification is a form of carbonylation that can alter the structure and function of proteins.

The initial reaction between a diketone and the primary amine of a lysine residue typically involves the formation of a Schiff base, which can then undergo further reactions to form a variety of adducts. These include stable advanced glycation end-products (AGEs) like Nε-(carboxymethyl)lysine (CML) from glyoxal and Nε-(carboxyethyl)lysine (CEL) from methylglyoxal. Additionally, cross-linked products, such as imidazolium-type cross-links, can be formed, particularly in the case of α-dicarbonyls.

The reactivity of diketones with lysine is highly dependent on the pH of the environment. For instance, the modification of lysine residues with 2,4-pentanedione is favored at a neutral pH of 7. In contrast, at a more alkaline pH of 9 and with extended reaction times, 2,4-pentanedione shows a preference for modifying arginine residues. This pH-dependent selectivity is a crucial consideration in experimental design. While some diketones like phenylglyoxal (B86788) (PGO) show a higher specificity for arginine, others like glyoxal and methylglyoxal react significantly with lysine residues as well.[1][2]

The formation of certain diketone-lysine adducts is a reversible process. For example, the enamine formed from the reaction of 2,4-pentanedione with lysine can be reversed under acidic conditions or by treatment with hydroxylamine.[2] The stability of the resulting adducts varies, with some, like the imidazolium (B1220033) cross-links, exhibiting considerable stability.

Quantitative Data on Diketone-Lysine Reactions

The kinetics and yields of diketone reactions with lysine residues are influenced by several factors, including the specific diketone, pH, temperature, and the local protein environment. The following tables summarize available quantitative data.

| Diketone | Lysine Source | pH | Temperature (°C) | Product(s) | Yield | Reference(s) |

| Glyoxal (GO) | Free L-lysine | 7.4 | 37 | Nε-(carboxymethyl)lysine (CML) | Low | [3][4] |

| Glyoxal (GO) | Free L-lysine | 7.4 | 80 | Nε-(carboxymethyl)lysine (CML) | Up to 6% | [3] |

| Methylglyoxal (MGO) | Free L-lysine | 7.4 | 37 | Nε-(carboxyethyl)lysine (CEL) | Low | [3][4] |

| Methylglyoxal (MGO) | Free L-lysine | 7.4 | 80 | Nε-(carboxyethyl)lysine (CEL) | Low | [3] |

| 2,4-Pentanedione | Lysozyme | 7 | Room Temp | Enamine | 3.8 residues modified in 24h | [2] |

| 2,4-Pentanedione | Lysozyme | 9 | Room Temp | Enamine | 4.0 residues modified in 100h | [2] |

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of diketone-lysine reactions.

General Protocol for Protein Modification with Phenylglyoxal

This protocol is adapted from a method for modifying arginine residues but can be used as a starting point for investigating lysine modification under different pH conditions.[5]

Materials:

-

Protein of interest

-

Phenylglyoxal (PGO)

-

100 mM Potassium phosphate (B84403) buffer (pH adjusted to the desired value, e.g., 7.0-9.0)

-

Reaction tubes

-

Ice

Procedure:

-

Prepare a stock solution of the protein of interest in 100 mM potassium phosphate buffer.

-

Dilute the protein solution to the desired final concentration (e.g., 2.75 mg/mL diluted 10-fold).

-

Prepare a stock solution of phenylglyoxal.

-

Add increasing concentrations of phenylglyoxal (e.g., 0.1–10 mM final concentration) to the protein solution in a total reaction volume of 500 μL.

-

Incubate the reaction mixture for 1 hour at room temperature (22°C).

-

To stop the reaction, place the samples on ice or freeze them.

-

The modified protein can then be analyzed by methods such as mass spectrometry to identify modified residues.

Protocol for Quantification of Nε-(carboxymethyl)lysine (CML) and Nε-(carboxyethyl)lysine (CEL) in Protein Samples by UPLC-MS/MS

This protocol outlines a method for the quantitative analysis of CML and CEL in biological samples.[6][7]

Materials:

-

Protein sample (e.g., red blood cells)

-

Stable isotope-labeled internal standards (e.g., CML-d4, CEL-d4)[1]

-

Borate (B1201080) buffer (0.2 M, pH 9.2)

-

Sodium borohydride (B1222165) (2 M in 0.1 M NaOH)

-

Hydrochloric acid (6 M)

-

MCX solid-phase extraction (SPE) column

-

UPLC-MS/MS system with a triple-quadrupole mass spectrometer

Procedure:

Sample Preparation and Hydrolysis:

-

To approximately 0.02 g of the lyophilized sample, add 0.4 mL of borate buffer and 0.08 mL of sodium borohydride solution.

-

Incubate at 4°C for 8 hours to reduce Schiff bases.

-

Add 0.8 mL of 6 M HCl and hydrolyze at 110°C for 24 hours.

-

Dry the hydrolysate in a vacuum oven at 60°C.

-

Reconstitute the dried sample in water and spike with a known amount of the stable isotope-labeled internal standards.

Solid-Phase Extraction (SPE):

-

Condition an MCX SPE column according to the manufacturer's instructions.

-

Load the reconstituted sample onto the column.

-

Wash the column to remove interfering substances.

-

Elute the analytes of interest.

UPLC-MS/MS Analysis:

-

Chromatography:

-

Column: Waters ACQUITY BEH Amide column (2.1 × 100 mm, 1.7 μm) or equivalent.

-

Mobile Phase A: Water containing 10 mM ammonium (B1175870) formate (B1220265) and 0.1% formic acid.

-

Mobile Phase B: Acetonitrile.

-

Gradient: A suitable gradient to separate CML and CEL.

-

Injection Volume: 3-10 μL.

-

Column Temperature: 35°C.

-

-

Mass Spectrometry:

-

Ionization Mode: Positive electrospray ionization (ESI+).

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

Monitor the appropriate precursor-to-product ion transitions for CML, CEL, and their internal standards.

-

Quantification:

-

Calculate the concentrations of CML and CEL based on the peak area ratios of the analytes to their corresponding internal standards.

Signaling Pathways and Logical Relationships

The modification of lysine residues by diketones can have significant consequences for cellular signaling. This section explores the impact on the MAP kinase and NF-κB pathways.

MAP Kinase Pathway

Diketones such as glyoxal and methylglyoxal can activate the Mitogen-Activated Protein (MAP) kinase signaling cascade. The glyoxal-lysine dimer (GOLD), an advanced glycation end product, has been shown to induce oxidative stress and an inflammatory response in mesangial cells by interacting with the Receptor for Advanced Glycation End Products (RAGE).[8][9] This interaction leads to the phosphorylation and activation of MAP kinases, including ERK, JNK, and p38.[8][10] The activation of these kinases can, in turn, trigger downstream signaling events that contribute to cellular dysfunction. Interestingly, at high concentrations, glyoxal and methylglyoxal can also lead to the aggregation and inactivation of ERK.[10]

NF-κB Signaling Pathway

Methylglyoxal has been shown to modulate the NF-κB signaling pathway. Specifically, MGO can suppress the activation of NF-κB induced by tumor necrosis factor-alpha (TNF-α) by inhibiting the DNA-binding activity of the p65 subunit of NF-κB.[11] This inhibition can occur through the modification of critical lysine or arginine residues within the DNA-binding domain of p65. By preventing NF-κB from binding to its target gene promoters, MGO can alter the expression of NF-κB-responsive genes involved in inflammation and cell survival.

Reaction Mechanism and Experimental Workflow

General Reaction Mechanism

The reaction of a generic α-diketone with a lysine residue proceeds through several key steps, ultimately leading to the formation of various adducts, including cross-linked species.

Experimental Workflow for Identification of Diketone-Lysine Adducts

A typical workflow for the identification and characterization of diketone-lysine adducts in a protein sample involves several stages, from sample preparation to data analysis.

References

- 1. researchgate.net [researchgate.net]

- 2. UPLC-MS/MS method for quantitative determination of the advanced glycation endproducts Nε-(carboxymethyl)lysine and Nε-(carboxyethyl)lysine - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 3. Free L-Lysine and Its Methyl Ester React with Glyoxal and Methylglyoxal in Phosphate Buffer (100 mM, pH 7.4) to Form Nε-Carboxymethyl-Lysine, Nε-Carboxyethyl-Lysine and Nε-Hydroxymethyl-Lysine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Free L-Lysine and Its Methyl Ester React with Glyoxal and Methylglyoxal in Phosphate Buffer (100 mM, pH 7.4) to Form Nε-Carboxymethyl-Lysine, Nε-Carboxyethyl-Lysine and Nε-Hydroxymethyl-Lysine - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. UPLC-MS/MS method for quantitative determination of the advanced glycation endproducts N ε -(carboxymethyl)lysine and N ε -(carboxyethyl)lysine - Analytical Methods (RSC Publishing) DOI:10.1039/D3AY01817B [pubs.rsc.org]

- 7. Frontiers | Formation of Nε-Carboxymethyl-Lysine and Nε-Carboxyethyl-Lysine in Pacific Oyster (Crassostrea gigas) Induced by Thermal Processing Methods [frontiersin.org]

- 8. Glyoxal-Lysine Dimer, an Advanced Glycation End Product, Induces Oxidative Damage and Inflammatory Response by Interacting with RAGE - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Glyoxal-Lysine Dimer, an Advanced Glycation End Product, Induces Oxidative Damage and Inflammatory Response by Interacting with RAGE - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Glyoxal and methylglyoxal induce lyoxal and methyglyoxal induce aggregation and inactivation of ERK in human endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Cell-free synthesis of stable isotope-labeled internal standards for targeted quantitative proteomics - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Stability and Storage of Diketone-PEG12-Biotin

For researchers, scientists, and drug development professionals, understanding the stability and proper handling of critical reagents is paramount to ensuring experimental reproducibility and the integrity of results. Diketone-PEG12-Biotin is a valuable tool, particularly in the burgeoning field of targeted protein degradation as a component of Proteolysis Targeting Chimeras (PROTACs). This guide provides an in-depth overview of the stability and storage conditions for this compound, alongside relevant experimental protocols and pathway diagrams.

Introduction to this compound

This compound is a heterobifunctional molecule composed of three key components: a diketone functional group, a 12-unit polyethylene (B3416737) glycol (PEG) spacer, and a biotin (B1667282) moiety.[1] This structure makes it an effective linker for the synthesis of PROTACs.[]

-

Diketone Group: This functional group serves as the reactive handle for conjugation, typically reacting with primary amines, such as the epsilon-amino group of lysine (B10760008) residues on a protein of interest (POI) ligand or an E3 ligase ligand.[3]

-

PEG12 Spacer: The polyethylene glycol chain imparts increased hydrophilicity and solubility to the molecule and the resulting conjugate.[1] PEGylation is known to improve the stability and bioavailability of biomolecules while reducing aggregation and immunogenicity.[]

-

Biotin Moiety: Biotin's high-affinity interaction with avidin (B1170675) and streptavidin allows for its use in purification, detection, and various bioanalytical assays.[1]

As a PROTAC linker, this compound connects a ligand that binds to a target protein with another ligand that recruits an E3 ubiquitin ligase, thereby hijacking the ubiquitin-proteasome system for targeted protein degradation.[][5]

Stability Profile

While specific quantitative stability data for this compound is not extensively published, a stability profile can be inferred from the chemical properties of its constituent parts and data from structurally similar molecules.

Key Factors Influencing Stability:

-

pH: The diketone functional group is generally stable in neutral to slightly acidic conditions. However, under strongly acidic conditions (pH < 4), carbonyl groups can be labile.[6][7] In basic conditions, the acidity of the α-hydrogens to the carbonyl groups (pKa ≈ 20) can facilitate undesired reactions.[8]

-

Temperature: As with most complex organic molecules, lower temperatures are recommended for long-term storage to minimize degradation. Stock solutions of similar PEG-biotin conjugates are significantly more stable at -80°C than at -20°C.[9]

-

Moisture: PEG compounds can be hygroscopic, and the presence of water can potentially lead to hydrolysis or other degradation pathways, although the diketone group is less susceptible to direct hydrolysis than an ester.

-

Light: For long-term storage, protection from light is a general best practice to prevent photochemical degradation.

The following table summarizes recommended storage conditions and expected stability for this compound, based on data for analogous compounds such as Biotin-PEG12-NHS ester.

| Form | Temperature | Conditions | Estimated Stability | Reference |

| Solid | -20°C to -80°C | Desiccated, protected from light | > 12 months | Inferred from[9] |

| Stock Solution in Anhydrous Solvent (e.g., DMSO, DMF) | -20°C | Under inert gas (e.g., Argon) | Up to 1 month | [9] |

| Stock Solution in Anhydrous Solvent (e.g., DMSO, DMF) | -80°C | Under inert gas (e.g., Argon) | Up to 6 months | [9] |

Recommended Storage and Handling

To ensure the longevity and performance of this compound, the following storage and handling procedures are recommended:

-

Upon Receipt: The solid product should be stored immediately at -20°C or -80°C in a desiccated environment and protected from light.

-

Handling Solid Reagent: Before opening the vial, it should be allowed to equilibrate to room temperature to prevent moisture condensation.

-

Preparing Stock Solutions: Stock solutions should be prepared using anhydrous, high-purity solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO).

-

Storing Stock Solutions: For optimal stability, aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store these aliquots at -80°C under an inert atmosphere (e.g., argon or nitrogen). If storing at -20°C, use within one month.[9]

Experimental Protocols

4.1. General Protocol for Conjugation to an Amine-Containing Molecule

This protocol provides a general workflow for conjugating this compound to a molecule containing a primary amine, such as a lysine residue on a protein or a synthetic ligand.

-

Reagent Preparation:

-

Allow the vial of solid this compound to warm to room temperature before opening.

-

Prepare a stock solution (e.g., 10-100 mM) in anhydrous DMSO or DMF.

-

-

Reaction Setup:

-

Dissolve the amine-containing molecule in a suitable amine-free buffer (e.g., PBS, HEPES) at a pH between 7.2 and 8.0.

-

Add the this compound stock solution to the reaction mixture. A 5- to 20-fold molar excess of the linker over the amine-containing molecule is a typical starting point for optimization.

-

-

Incubation:

-

Incubate the reaction at room temperature for 2-4 hours or overnight at 4°C. The optimal time and temperature should be determined empirically.

-

-

Optional Reduction Step:

-

The reaction between a ketone/aldehyde and an amine forms a Schiff base, which can be in equilibrium. To form a stable secondary amine bond, a reduction step can be performed.

-

Add a mild reducing agent, such as sodium cyanoborohydride (NaBH3CN), to the reaction mixture and incubate for an additional 1-2 hours at room temperature.

-

-

Quenching and Purification:

-

Quench the reaction by adding an amine-containing buffer (e.g., Tris-HCl) to consume any unreacted diketone.

-

Purify the resulting conjugate using an appropriate method, such as size-exclusion chromatography (SEC), dialysis, or HPLC, to remove excess reagents.

-

Caption: Workflow for conjugating this compound.

Role in Targeted Protein Degradation

This compound serves as a linker in PROTACs, which utilize the cell's own protein disposal machinery, the Ubiquitin-Proteasome System (UPS), to eliminate target proteins.[5][10]

The Ubiquitin-Proteasome Pathway:

The UPS is a multi-step enzymatic cascade that tags proteins for degradation.[11]

-

Activation (E1): Ubiquitin (Ub), a small regulatory protein, is activated in an ATP-dependent reaction by an E1 ubiquitin-activating enzyme.[10]

-

Conjugation (E2): The activated ubiquitin is transferred to an E2 ubiquitin-conjugating enzyme.[10]

-

Ligation (E3): An E3 ubiquitin ligase recognizes the specific protein substrate and facilitates the transfer of ubiquitin from the E2 enzyme to a lysine residue on the substrate.[11]

-

Polyubiquitination: This process is repeated to form a polyubiquitin (B1169507) chain on the substrate.

-

Degradation: The polyubiquitinated protein is recognized and degraded by the 26S proteasome into small peptides.[5]

A PROTAC molecule, synthesized using a linker like this compound, forms a ternary complex between the target protein and an E3 ligase, inducing the ubiquitination and subsequent degradation of the target protein.[12]

Caption: PROTAC-mediated protein degradation pathway.

Conclusion

This compound is a versatile chemical tool with significant applications in the development of PROTACs and other bioconjugates. While detailed stability studies are not broadly available, adherence to the storage and handling guidelines derived from the principles of organic chemistry and data on analogous compounds will ensure its effective use in research and development. Proper management of temperature, moisture, and light exposure is critical to maintaining the integrity and reactivity of this important linker molecule.

References

- 1. Biotin PEG, Biotin Linker, Biotinylation Reagents- ADC Linkers | AxisPharm [axispharm.com]

- 3. This compound - CD Bioparticles [cd-bioparticles.net]

- 5. Frontiers | PROTAC: An Effective Targeted Protein Degradation Strategy for Cancer Therapy [frontiersin.org]

- 6. grokipedia.com [grokipedia.com]

- 7. Carbonyl Protecting Groups - Stability [organic-chemistry.org]

- 8. Ketone - Wikipedia [en.wikipedia.org]

- 9. medchemexpress.com [medchemexpress.com]

- 10. benchchem.com [benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

A Technical Guide to Targeted Protein Degradation with PROTACs

For Researchers, Scientists, and Drug Development Professionals

Introduction to Targeted Protein Degradation (TPD)

Targeted Protein Degradation (TPD) is a revolutionary therapeutic modality that utilizes the cell's own protein disposal machinery to eliminate disease-causing proteins. Unlike traditional inhibitors that merely block a protein's function, TPD technologies lead to the complete removal of the target protein, offering a powerful new approach to drug discovery.[1][2][3] One of the most prominent TPD technologies is the use of Proteolysis Targeting Chimeras (PROTACs).

PROTACs are heterobifunctional molecules that act as a bridge between a target protein of interest (POI) and an E3 ubiquitin ligase.[4][5][6] This induced proximity facilitates the transfer of ubiquitin from the E3 ligase to the POI, marking it for degradation by the proteasome.[1][5][7] This process is catalytic, meaning a single PROTAC molecule can induce the degradation of multiple target protein molecules.[1][5]

The Core Mechanism of PROTACs

The mechanism of action of a PROTAC can be broken down into several key steps:

-

Ternary Complex Formation: The PROTAC molecule, with its two distinct ligands, simultaneously binds to the target protein and an E3 ubiquitin ligase, forming a ternary complex.[4][7][8] The stability and conformation of this complex are crucial for the subsequent steps.[9]

-

Ubiquitination: Once the ternary complex is formed, the E3 ligase facilitates the transfer of ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to accessible lysine (B10760008) residues on the surface of the target protein.[4][7] This results in the formation of a polyubiquitin (B1169507) chain on the target protein.

-

Proteasomal Degradation: The polyubiquitinated target protein is then recognized by the 26S proteasome, the cell's primary machinery for protein degradation.[5][7] The proteasome unfolds and degrades the target protein into small peptides.

-

PROTAC Recycling: After the target protein is degraded, the PROTAC molecule is released and can bind to another target protein and E3 ligase, continuing its catalytic cycle.[5][7]

Caption: The catalytic cycle of a PROTAC, from ternary complex formation to target protein degradation and PROTAC recycling.

Key Components of PROTAC Design

The design of a successful PROTAC requires careful consideration of its three main components:

-

Target-binding Ligand (Warhead): This component binds to the protein of interest. The affinity and selectivity of the warhead for the target protein are critical for the PROTAC's overall efficacy and potential off-target effects.[6]

-

E3 Ligase Ligand: This moiety recruits an E3 ubiquitin ligase. The most commonly used E3 ligases in PROTAC design are Cereblon (CRBN) and Von Hippel-Lindau (VHL).[4][6][10] The choice of E3 ligase can influence the degradation efficiency, tissue distribution, and potential for acquired resistance.

-

Linker: The linker connects the target-binding ligand and the E3 ligase ligand. The length, composition, and attachment points of the linker are crucial for the formation of a stable and productive ternary complex.[11] Linker optimization is a key aspect of PROTAC development.

Quantitative Data on PROTAC Efficacy

The efficacy of PROTACs is typically quantified by two key parameters: DC50 and Dmax.

-

DC50: The concentration of a PROTAC that induces 50% degradation of the target protein.

-

Dmax: The maximum percentage of target protein degradation that can be achieved with a given PROTAC.

Below is a table summarizing the in vitro degradation data for two well-characterized BET bromodomain-targeting PROTACs, MZ1 and dBET1.

| PROTAC | Target Protein | E3 Ligase Recruited | Cell Line | DC50 (nM) | Dmax (%) | Reference |

| MZ1 | BRD4 | VHL | HeLa | ~10 | >90 | [6] |

| BRD2 | VHL | HeLa | ~50 | >80 | [6] | |

| BRD3 | VHL | HeLa | ~100 | >70 | [6] | |

| dBET1 | BRD4 | CRBN | 22Rv1 | ~5 | >95 | [6] |

| BRD2 | CRBN | 22Rv1 | ~10 | >95 | [6] | |

| BRD3 | CRBN | 22Rv1 | ~20 | >95 | [6] |

Note: The presented DC50 and Dmax values are estimations from published graphical data and can vary depending on the specific experimental conditions.[6]

Experimental Protocols

A variety of in vitro and cell-based assays are essential for the development and characterization of PROTACs.

Caption: A typical experimental workflow for the evaluation of a novel PROTAC.

Western Blot for Protein Degradation

Objective: To quantify the reduction in the level of a target protein following PROTAC treatment.

Methodology:

-

Cell Culture and Treatment:

-

Seed cells at an appropriate density in multi-well plates and allow them to adhere overnight.

-

Treat the cells with a serial dilution of the PROTAC compound for various time points (e.g., 2, 4, 8, 16, 24 hours). Include a vehicle control (e.g., DMSO).[5]

-

-

Cell Lysis:

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading for electrophoresis.[12]

-

-

SDS-PAGE and Western Blotting:

-

Immunoblotting:

-

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.[12]

-

Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.

-

Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.[5]

-

Also probe for a loading control protein (e.g., GAPDH, β-actin) to normalize the data.

-

-

Detection and Analysis:

-

Add an enhanced chemiluminescence (ECL) substrate and capture the signal using an imaging system.[12]

-

Quantify the band intensities using densitometry software. Normalize the target protein signal to the loading control.

-

Calculate the percentage of protein degradation relative to the vehicle-treated control to determine DC50 and Dmax values.[5]

-

TR-FRET Assay for Ternary Complex Formation

Objective: To measure the formation of the ternary complex between the target protein, PROTAC, and E3 ligase in a homogeneous assay format.

Methodology:

-

Reagent Preparation:

-

Prepare purified, tagged versions of the target protein (e.g., GST-tagged) and the E3 ligase (e.g., His-tagged).

-

Prepare a serial dilution of the PROTAC compound.

-

Prepare assay buffer containing donor (e.g., Tb-anti-GST) and acceptor (e.g., AF488-anti-His) fluorophore-conjugated antibodies.[13]

-

-

Assay Assembly:

-

In a microplate, combine the tagged target protein, tagged E3 ligase, and the PROTAC dilution.[14]

-

Add the donor and acceptor antibody mixture.

-

-

Incubation and Measurement:

-

Incubate the plate at room temperature, protected from light, to allow for complex formation and antibody binding.[14]

-

Measure the time-resolved fluorescence resonance energy transfer (TR-FRET) signal using a plate reader. The signal is typically expressed as a ratio of the acceptor and donor emission intensities.[14]

-

-

Data Analysis:

-

Plot the TR-FRET ratio against the PROTAC concentration. A characteristic "hook effect" curve, where the signal decreases at high PROTAC concentrations due to the formation of binary complexes, is indicative of ternary complex formation.[14]

-

CellTiter-Glo® Luminescent Cell Viability Assay

Objective: To assess the effect of PROTAC-induced protein degradation on cell viability.

Methodology:

-

Cell Seeding and Treatment:

-

Assay Procedure:

-

Measurement and Analysis:

Signaling Pathways Targeted by PROTACs

PROTACs are being developed to target a wide range of proteins involved in various signaling pathways implicated in disease, particularly cancer.

PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is a crucial signaling cascade that regulates cell growth, proliferation, and survival.[17][18][19][20] Dysregulation of this pathway is a common feature of many cancers. PROTACs are being designed to degrade key components of this pathway, such as PI3K, Akt, and mTOR, offering a potential therapeutic strategy to overcome resistance to traditional inhibitors.[21]

Caption: PROTAC-mediated degradation of key nodes in the PI3K/Akt/mTOR signaling pathway.

MAPK/ERK Pathway

The MAPK/ERK pathway is another critical signaling cascade that regulates cell proliferation, differentiation, and survival.[22][23] Constitutive activation of this pathway, often due to mutations in genes like RAS or BRAF, is a hallmark of many cancers.[10][24] PROTACs targeting key kinases in this pathway, such as MEK and ERK, are under investigation as potential cancer therapeutics.[10]

Conclusion

Targeted protein degradation with PROTACs represents a paradigm shift in drug discovery. By harnessing the cell's own quality control machinery, PROTACs offer the potential to target previously "undruggable" proteins and overcome resistance to traditional inhibitors. A thorough understanding of their mechanism of action, coupled with a robust suite of experimental assays, is crucial for the successful development of this promising new class of therapeutics. This guide provides a foundational overview of the core principles, key experimental methodologies, and important signaling pathways relevant to the field of targeted protein degradation with PROTACs.

References

- 1. benchchem.com [benchchem.com]

- 2. lifesensors.com [lifesensors.com]

- 3. chempro-innovations.com [chempro-innovations.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. Ubiquitination Assay - Profacgen [profacgen.com]

- 8. An In Vitro Pull-down Assay of the E3 Ligase:PROTAC:Substrate Ternary Complex to Identify Effective PROTACs | Springer Nature Experiments [experiments.springernature.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Tumor suppressor activity of the ERK/MAPK pathway by promoting selective protein degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. benchchem.com [benchchem.com]

- 15. OUH - Protocols [ous-research.no]

- 16. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [worldwide.promega.com]

- 17. PI3K/AKT/mTOR signaling transduction pathway and targeted therapies in cancer. [escholarship.org]

- 18. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]

- 19. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 20. PI3K/AKT/mTOR signaling transduction pathway and targeted therapies in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. pubs.acs.org [pubs.acs.org]

- 22. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]

- 23. spandidos-publications.com [spandidos-publications.com]

- 24. Tumor suppressor activity of the ERK/MAPK pathway by promoting selective protein degradation - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Diketone-PEG12-Biotin Protein Labeling in Cell Lysates

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diketone-PEG12-Biotin is a chemoselective biotinylation reagent designed for the covalent labeling of proteins. This reagent features a 1,2-dicarbonyl (diketone) moiety that specifically targets the guanidinium (B1211019) group of arginine residues under mild physiological conditions.[1][2][3] The hydrophilic PEG12 spacer enhances solubility and minimizes steric hindrance, while the terminal biotin (B1667282) enables the detection, purification, and enrichment of labeled proteins through its high-affinity interaction with avidin (B1170675) or streptavidin. This technology is a valuable tool for various applications in proteomics, including the identification of protein-protein interactions, the characterization of post-translational modifications, and the development of targeted therapies. Unlike traditional biotinylation methods that target primary amines on lysine (B10760008) residues, this compound's selectivity for arginine offers a distinct advantage for labeling proteins where lysine residues may be functionally important or less accessible.

Principle of Reaction

The labeling mechanism is based on the selective and covalent reaction between the 1,2-dicarbonyl group of the this compound reagent and the guanidinium side chain of arginine residues on proteins.[2][3] This reaction proceeds efficiently under neutral to slightly basic conditions (pH 7-9) and at room temperature or 37°C, forming a stable heterocyclic adduct.[2][4] The specificity of this reaction for arginine over other nucleophilic amino acids, such as lysine, has been demonstrated in multiple studies using similar diketone-based probes.[5]

Materials and Reagents

| Reagent/Material | Supplier | Catalog Number |

| This compound | Varies | Varies |

| Cell Lysis Buffer (e.g., RIPA) | Varies | Varies |

| Protease Inhibitor Cocktail | Varies | Varies |

| Phosphate-Buffered Saline (PBS), pH 7.4 | Varies | Varies |

| Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP) | Varies | Varies |

| Iodoacetamide (B48618) (IAA) | Varies | Varies |

| Streptavidin-Agarose Resin or Magnetic Beads | Varies | Varies |

| Wash Buffers (e.g., PBS with Tween-20) | Varies | Varies |

| Elution Buffer (e.g., 8 M Guanidine (B92328) HCl, pH 1.5 or SDS-PAGE sample buffer with excess biotin) | Varies | Varies |

| Protein Assay Reagent (e.g., BCA) | Varies | Varies |

Experimental Protocols

Protocol 1: Preparation of Cell Lysate

-

Cell Culture and Harvest: Culture cells to the desired confluency. For suspension cells, pellet by centrifugation. For adherent cells, wash with ice-cold PBS and scrape.

-

Cell Lysis: Resuspend the cell pellet in ice-cold lysis buffer (e.g., RIPA buffer) supplemented with a protease inhibitor cocktail.

-

Homogenization: Incubate the cell suspension on ice for 30 minutes with intermittent vortexing to ensure complete lysis.

-

Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

-

Protein Quantification: Collect the supernatant and determine the protein concentration using a standard protein assay (e.g., BCA assay).

-

Lysate Adjustment: Adjust the protein concentration of the lysate to a working concentration (e.g., 1-5 mg/mL) with lysis buffer.

Protocol 2: this compound Labeling of Proteins in Cell Lysate

-

Reduction and Alkylation (Optional but Recommended): To prevent non-specific labeling of cysteine residues, it is advisable to reduce and alkylate the lysate.

-

Add DTT or TCEP to a final concentration of 5 mM and incubate at 37°C for 30 minutes.

-

Add iodoacetamide to a final concentration of 15 mM and incubate in the dark at room temperature for 30 minutes.

-

-

Labeling Reaction:

-

Prepare a stock solution of this compound in a compatible solvent like DMSO.

-

Add the this compound stock solution to the cell lysate to achieve the desired final concentration. A starting point is a 10- to 50-fold molar excess of the reagent over the estimated total arginine content, or empirically determined concentrations ranging from 1 to 10 mM.

-

-

Incubation: Incubate the reaction mixture at 37°C for 1 to 3 hours with gentle agitation.[4]

-

Quenching the Reaction: Stop the labeling reaction by adding a quenching reagent that reacts with the excess diketone. A common quenching agent is a primary amine-containing buffer like Tris-HCl at a final concentration of 50-100 mM. Incubate for an additional 30 minutes at room temperature.

-

Removal of Excess Reagent: Remove unreacted this compound and quenching buffer components by dialysis or using desalting columns.

Protocol 3: Enrichment of Biotinylated Proteins

-

Bead Preparation: Wash streptavidin-agarose resin or magnetic beads with an appropriate wash buffer (e.g., PBS with 0.1% Tween-20).

-

Binding: Add the washed streptavidin beads to the labeled and quenched cell lysate. Incubate for 1-2 hours at 4°C with gentle rotation to allow for the binding of biotinylated proteins.

-

Washing: Pellet the beads by centrifugation or using a magnetic stand. Discard the supernatant. Wash the beads extensively with wash buffer to remove non-specifically bound proteins. Perform at least three to five washes.

-

Elution: Elute the bound biotinylated proteins from the streptavidin beads. The choice of elution method depends on the downstream application.

-

Denaturing Elution: For applications like SDS-PAGE and mass spectrometry, boil the beads in SDS-PAGE sample buffer containing a high concentration of free biotin (e.g., 2-10 mM) for 5-10 minutes.

-

Harsh Denaturing Elution: For complete elution, use a buffer containing 8 M guanidine HCl at pH 1.5. Note that this will denature the proteins.

-

Data Presentation

Table 1: Recommended Reaction Conditions for this compound Labeling

| Parameter | Recommended Range | Notes |

| Protein Concentration | 1 - 5 mg/mL | Higher concentrations can improve labeling efficiency. |

| Reagent Concentration | 1 - 10 mM | Optimal concentration should be determined empirically. |

| pH | 7.0 - 9.0 | The reaction is most efficient in a neutral to slightly basic buffer.[2] |

| Temperature | 25 - 37°C | Higher temperatures can increase the reaction rate.[4] |

| Incubation Time | 1 - 3 hours | Longer incubation times may increase labeling but also potential for non-specific interactions.[4] |

| Quenching Reagent | 50 - 100 mM Tris-HCl | Effectively stops the labeling reaction. |

Visualizations

Caption: Experimental workflow for protein labeling.

References

Application Notes and Protocols for Cell Surface Protein Biotinylation

A Step-by-Step Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Cell surface proteins are integral to a myriad of cellular processes, including signal transduction, cell adhesion, and transport.[1][2][3] Their accessibility on the outer leaflet of the plasma membrane makes them prime targets for therapeutic intervention and diagnostic development.[1][2] Biotinylation is a powerful and widely used biochemical technique to selectively label and isolate these surface proteins.[4][5] This method utilizes biotinylation reagents that are membrane-impermeable, ensuring that only proteins with extracellular domains are tagged.[6] The high-affinity interaction between biotin (B1667282) and avidin (B1170675) (or its derivatives like streptavidin and NeutrAvidin) is then exploited to capture and enrich the biotinylated proteins for downstream analysis.[5][7][8]

This guide provides a comprehensive, step-by-step protocol for the biotinylation of cell surface proteins, tailored for researchers, scientists, and professionals in drug development. It covers essential procedures from cell preparation to the isolation of biotinylated proteins, along with troubleshooting tips and considerations for quantitative analysis.

Core Principles

The fundamental principle of cell surface protein biotinylation lies in the covalent attachment of a biotin molecule to primary amines (e.g., the side chain of lysine (B10760008) residues) on extracellular domains of membrane proteins.[6] To ensure the specific labeling of surface proteins, membrane-impermeant biotinylation reagents, such as Sulfo-NHS-Biotin derivatives, are used. The addition of a sulfo-group to the N-hydroxysuccinimide (NHS) ester increases its hydrophilicity, preventing it from crossing the plasma membrane.[6]

Following the labeling step, the reaction is quenched to neutralize any unreacted biotinylation reagent. The cells are then lysed, and the biotinylated proteins are captured from the total cell lysate using avidin or streptavidin-conjugated beads. Finally, the isolated proteins can be eluted from the beads and analyzed by various techniques, including Western blotting, mass spectrometry, or ELISA.[5][9]

Experimental Protocols

Materials and Reagents

A comprehensive list of necessary materials and reagents is provided below. Specific concentrations and formulations may need to be optimized based on the cell type and experimental goals.

| Reagent/Material | Specifications | Vendor Example | Catalog Number Example |

| Biotinylation Reagent | Sulfo-NHS-SS-Biotin or Sulfo-NHS-LC-Biotin | Thermo Fisher Scientific | 21331 or 21335 |

| Cells | Adherent or suspension cells of interest | ATCC | Varies |

| Phosphate-Buffered Saline (PBS) | pH 7.4 and pH 8.0, ice-cold | Varies | Varies |

| Quenching Buffer | 100 mM Glycine (B1666218) in PBS, ice-cold | Varies | Varies |

| Lysis Buffer | RIPA buffer or other suitable detergent-based buffer with protease inhibitors | Thermo Fisher Scientific | 89900 |

| Avidin/Streptavidin Beads | NeutrAvidin Agarose or Streptavidin Magnetic Beads | Thermo Fisher Scientific | 29200 |

| Elution Buffer | SDS-PAGE sample buffer with DTT (for cleavable biotin) or competitive elution buffer | Varies | Varies |

| Cell Scrapers | For adherent cells | Varies | Varies |

| Microcentrifuge Tubes | 1.5 mL | Varies | Varies |

| Rotating Platform/Rocker | For incubation steps | Varies | Varies |

Step-by-Step Methodology

This protocol is a general guideline and may require optimization for specific cell lines and experimental conditions.

1. Cell Preparation:

-

For Adherent Cells:

-

Culture cells to 80-90% confluency in the appropriate culture vessel (e.g., 10 cm dish).

-

On the day of the experiment, place the culture dish on ice and wash the cells twice with ice-cold PBS (pH 7.4) to remove any residual culture medium containing primary amines.[4]

-

-

For Suspension Cells:

-

Harvest cells by centrifugation at a low speed (e.g., 300 x g for 3 minutes) at 4°C.[10]

-

Discard the supernatant and gently resuspend the cell pellet in ice-cold PBS (pH 7.4).

-

Repeat the wash step twice to ensure complete removal of media components.

-

2. Biotinylation Reaction:

-

Prepare the biotinylation reagent solution immediately before use. Dissolve the Sulfo-NHS-SS-Biotin or Sulfo-NHS-LC-Biotin in ice-cold PBS (pH 8.0) to the desired final concentration (typically 0.25-1.0 mg/mL).[4][11]

-

For adherent cells, add the biotinylation solution to the culture dish, ensuring the cell monolayer is completely covered.

-

For suspension cells, resuspend the cell pellet in the biotinylation solution at a concentration of approximately 1 x 10^7 cells/mL.[4]

-

Incubate the cells with the biotinylation reagent for 30 minutes at 4°C on a rocking platform or with gentle agitation.[4][6][11] This low temperature minimizes membrane trafficking and internalization of labeled proteins.

3. Quenching the Reaction:

-

To stop the biotinylation reaction, add ice-cold Quenching Buffer (100 mM Glycine in PBS) to the cells.[4][11]

-

Incubate for 5-10 minutes at 4°C with gentle agitation.[6][12] The primary amines in the glycine will react with and neutralize any excess biotinylation reagent.

-

Wash the cells three times with ice-cold PBS to remove the quenching buffer and any unbound biotin.

4. Cell Lysis:

-

Add ice-cold Lysis Buffer containing protease inhibitors to the cell pellet or culture dish.

-

For adherent cells, use a cell scraper to detach the cells.

-

Incubate the cell lysate on ice for 30 minutes with periodic vortexing to ensure complete lysis.[10]

-

Clarify the lysate by centrifuging at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cellular debris.[4][11]

-

Carefully transfer the supernatant, which contains the solubilized proteins, to a new pre-chilled microcentrifuge tube.

5. Capture of Biotinylated Proteins:

-

Determine the protein concentration of the clarified lysate using a standard protein assay (e.g., BCA assay).

-

Equilibrate the NeutrAvidin or Streptavidin beads by washing them three times with Lysis Buffer.

-

Add an appropriate amount of the clarified lysate (e.g., 1-5 mg of total protein) to the equilibrated beads.

-

Incubate the lysate with the beads for 2 hours to overnight at 4°C on a rotator.[13]

-

After incubation, pellet the beads by centrifugation and collect the supernatant. This fraction contains the unlabeled, intracellular proteins.

-

Wash the beads extensively (at least three times) with Lysis Buffer to remove non-specifically bound proteins.

6. Elution of Biotinylated Proteins:

-

For Cleavable Biotin (Sulfo-NHS-SS-Biotin):

-

Elute the bound proteins by resuspending the beads in SDS-PAGE sample buffer containing a reducing agent like DTT (50-100 mM) or β-mercaptoethanol.

-

Incubate at 95-100°C for 5-10 minutes to cleave the disulfide bond in the biotin linker and release the proteins.

-

-

For Non-Cleavable Biotin (Sulfo-NHS-LC-Biotin):

-

Elute the proteins by boiling the beads in SDS-PAGE sample buffer. Note that the biotin will remain attached to the proteins.

-

Alternatively, competitive elution can be performed using a high concentration of free biotin.

-

7. Downstream Analysis:

-

The eluted proteins are now ready for analysis by Western blotting, mass spectrometry, or other proteomic techniques.

Data Presentation

The efficiency of cell surface protein biotinylation can be influenced by several factors. The following table summarizes key quantitative parameters to consider for optimization.

| Parameter | Typical Range | Considerations |

| Cell Number | 1 x 10^6 - 1 x 10^8 cells | Dependent on the abundance of the target protein and the downstream application. |

| Biotin Reagent Concentration | 0.25 - 2.5 mg/mL[4][11][12] | Higher concentrations can increase labeling efficiency but may also lead to non-specific labeling if membrane integrity is compromised. |

| Incubation Time | 30 minutes[4][6][11][13] | Longer incubation times are generally not recommended as they can lead to internalization of the biotin label. |

| Incubation Temperature | 4°C[4][6][11] | Essential to minimize endocytosis and other metabolic processes. |

| Total Protein for Pulldown | 1 - 5 mg | The amount should be optimized to ensure sufficient recovery of low-abundance proteins without saturating the beads. |

| Bead Volume | 20 - 50 µL of slurry | The binding capacity of the beads should be considered in relation to the amount of biotinylated protein. |

Visualizing the Workflow and Pathways

Diagrams created using Graphviz (DOT language) are provided below to illustrate the experimental workflow and a representative signaling pathway that can be studied using this technique.

Caption: Experimental workflow for cell surface protein biotinylation.

Caption: A generic signaling pathway initiated by a biotinylated surface receptor.

References

- 1. An optimized isolation of biotinylated cell surface proteins reveals novel players in cancer metastasis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cell Surface Protein Biotinylation for SDS-PAGE Analysis | Springer Nature Experiments [experiments.springernature.com]

- 3. Guidelines for plasma membrane protein detection by surface biotinylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Alternative Biotinylation Protocol for the Phospho-Immunoreceptor Array: R&D Systems [rndsystems.com]

- 5. Cell surface protein biotinylation for SDS-PAGE analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Surface protein biotinylation [protocols.io]

- 7. researchgate.net [researchgate.net]

- 8. Biotinylation reagents for the study of cell surface proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Biotin labeling and quantitation of cell-surface proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. documents.thermofisher.com [documents.thermofisher.com]

- 11. Cell Surface Protein Biotinylation and Analysis [bio-protocol.org]

- 12. Cell surface biotinylation [protocols.io]

- 13. Biotinylation of Cell Surface Proteins - PMC [pmc.ncbi.nlm.nih.gov]

Quantifying Biotinylation Efficiency with Diketone-PEG12-Biotin: An Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Biotinylation, the process of covalently attaching biotin (B1667282) to a molecule of interest, is a cornerstone technique in life sciences research and drug development. The exceptionally high affinity of the biotin-avidin (or streptavidin) interaction, one of the strongest known non-covalent bonds in nature, enables a wide array of applications, including protein purification, immunoassays, and targeted drug delivery.[1][2] Diketone-PEG12-Biotin is a versatile biotinylation reagent featuring a diketone functional group for covalent linkage to lysine (B10760008) residues on proteins, a hydrophilic 12-unit polyethylene (B3416737) glycol (PEG) spacer to enhance solubility and reduce steric hindrance, and a terminal biotin moiety for subsequent detection or capture.[3][4] This reagent is also utilized in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[][6]

Accurate quantification of biotin incorporation is critical for ensuring experimental reproducibility and optimizing downstream applications.[7] This document provides detailed protocols for protein biotinylation using a general approach applicable to amine-reactive reagents like this compound and for quantifying the efficiency of this process using the widely adopted 4'-hydroxyazobenzene-2-carboxylic acid (HABA) assay.

Principle of Quantification: The HABA Assay

The HABA assay is a simple and rapid colorimetric method for estimating the degree of biotinylation.[1] The assay is based on the displacement of the HABA dye from the biotin-binding sites of avidin (B1170675).[8][9][10] When HABA is bound to avidin, it forms a complex that exhibits a characteristic absorbance at 500 nm.[1][9] Due to biotin's significantly higher affinity for avidin (Kd ≈ 10⁻¹⁵ M) compared to HABA's affinity (Kd ≈ 10⁻⁶ M), the addition of a biotinylated sample will displace the HABA dye.[8][9] This displacement leads to a decrease in absorbance at 500 nm, which is directly proportional to the amount of biotin present in the sample.[11]

Experimental Protocols

Protocol 1: Protein Biotinylation with this compound

This protocol provides a general procedure for labeling proteins with an amine-reactive biotinylation reagent. The optimal conditions, particularly the molar excess of the biotin reagent, may need to be determined empirically for each specific protein.

Materials:

-

Protein of interest in an amine-free buffer (e.g., PBS, pH 7.2-8.0)

-

This compound

-

Anhydrous, amine-free solvent (e.g., DMSO or DMF)

-

Desalting columns or dialysis tubing for buffer exchange

-

Reaction tubes

Procedure:

-

Protein Preparation: Ensure the protein solution is in an amine-free buffer, such as phosphate-buffered saline (PBS), at a pH between 7.2 and 8.0. Buffers containing primary amines like Tris or glycine (B1666218) will compete with the labeling reaction and must be removed.[12] If necessary, perform a buffer exchange using a desalting column or dialysis.

-

Reagent Preparation: Immediately before use, prepare a stock solution of this compound in an anhydrous solvent like DMSO or DMF. The NHS-ester group, a common amine-reactive group, is moisture-sensitive.[12]

-

Biotinylation Reaction: a. Calculate the desired molar excess of this compound to protein. A starting point is often a 20-fold molar excess. b. Add the calculated volume of the this compound stock solution to the protein solution. c. Incubate the reaction for 30-60 minutes at room temperature or 2 hours on ice.

-

Removal of Excess Biotin: It is crucial to remove any unreacted biotinylation reagent to prevent interference in the quantification assay.[1] This can be achieved using a desalting column or by dialysis against an appropriate buffer (e.g., PBS).

Protocol 2: Quantification of Biotinylation using the HABA Assay

This protocol is adapted from standard HABA assay procedures.[1][8][9]

Materials:

-

Biotinylated protein sample (with excess biotin removed)

-

HABA/Avidin solution (can be prepared or obtained as part of a kit)

-

Spectrophotometer or microplate reader capable of measuring absorbance at 500 nm

-

Cuvettes or a 96-well microplate

Procedure:

-

Prepare HABA/Avidin Solution: If not using a pre-made solution, dissolve HABA and avidin in an appropriate buffer (e.g., phosphate (B84403) buffer) to their working concentrations.

-

Measure Baseline Absorbance: a. Pipette the HABA/Avidin solution into a cuvette or microplate well. b. Measure the absorbance at 500 nm (A₅₀₀). This is the initial reading.

-

Add Biotinylated Sample: a. Add a known volume of the biotinylated protein sample to the HABA/Avidin solution. b. Mix well and incubate for 5 minutes at room temperature to allow for the displacement reaction to reach equilibrium.

-

Measure Final Absorbance: a. Measure the absorbance of the solution at 500 nm again. This is the final reading.

-

Calculate Biotin Concentration: The change in absorbance (ΔA₅₀₀) is used to calculate the concentration of biotin in the sample.

Data Presentation and Analysis

The degree of biotinylation is typically expressed as the molar ratio of biotin to protein.

Table 1: Example Calculation of Biotin-to-Protein Molar Ratio

| Parameter | Value | Unit | Description |

| Protein Concentration | |||

| Protein Molecular Weight | 150,000 | g/mol | Example: IgG |

| Protein Concentration | 1.0 | mg/mL | Measured by A₂₈₀ or BCA assay |

| Molar Protein Concentration | 6.67 | µM | (Protein Conc. / MW) x 10⁶ |

| HABA Assay Readings | |||

| A₅₀₀ of HABA/Avidin | 0.950 | AU | Initial absorbance |

| A₅₀₀ after adding sample | 0.650 | AU | Final absorbance |

| ΔA₅₀₀ | 0.300 | AU | A₅₀₀ (initial) - A₅₀₀ (final) |

| Biotin Calculation | |||

| Molar Extinction Coefficient (ε) of HABA/Avidin complex at 500 nm | 34,000 | M⁻¹cm⁻¹ | |

| Biotin Concentration | 44.1 | µM | (ΔA₅₀₀ / ε) x dilution factor x 10⁶ |

| Degree of Biotinylation | |||

| Biotin:Protein Molar Ratio | 6.6 | (Biotin Conc. / Molar Protein Conc.) |

Table 2: Comparison of Biotin Quantification Methods

| Method | Principle | Advantages | Disadvantages |

| HABA Assay | Colorimetric; displacement of HABA from avidin by biotin.[1][8][9] | Simple, rapid, inexpensive, uses standard spectrophotometer. | Lower sensitivity, requires larger sample amounts.[7] |

| Fluorescence-Based Assays | Displacement of a quencher-labeled ligand from fluorescently-labeled avidin.[13][14][15] | High sensitivity, requires smaller sample amounts. | Requires a fluorometer or fluorescence plate reader. |

| ELISA | Immobilization of biotinylated protein and detection with streptavidin-HRP.[7] | High sensitivity and specificity. | More complex, time-consuming, requires specific reagents. |

| Western Blot | Separation by SDS-PAGE, transfer to a membrane, and detection with streptavidin-HRP.[16] | Provides information on which proteins in a mixture are biotinylated. | Semi-quantitative, more complex workflow. |

| Mass Spectrometry | Analysis of biotinylated peptides after enzymatic digestion.[16] | Provides precise location and number of biotin modifications. | Requires specialized equipment and expertise. |

Visualizations

Caption: Biotinylation Reaction with this compound

Caption: Workflow for Biotinylation and Quantification

References

- 1. info.gbiosciences.com [info.gbiosciences.com]

- 2. アビジン-ビオチン相互作用 | Thermo Fisher Scientific - JP [thermofisher.com]

- 3. This compound - CD Bioparticles [cd-bioparticles.net]

- 4. Diketone-PEG-Biotin | AxisPharm [axispharm.com]

- 6. targetmol.cn [targetmol.cn]

- 7. ReadiView™ Biotin: All-in-one Biotinylation & Quantification of Biotin Labeling | AAT Bioquest [aatbio.com]

- 8. anaspec.com [anaspec.com]

- 9. search.cosmobio.co.jp [search.cosmobio.co.jp]

- 10. A HABA dye-based colorimetric assay to detect unoccupied biotin binding sites in an avidin-containing fusion protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. SensoLyte® HABA Biotin Quantitation Kit Colorimetric - 1 kit | Enzyme Assay Kits | Proteomics | Products | MoBiTec - a BIOZOL Brand [mobitec.com]

- 12. documents.thermofisher.com [documents.thermofisher.com]

- 13. labmartgh.com [labmartgh.com]

- 14. Thermo Scientific Pierce Fluorescence Biotin Quantitation Kit 1 kit | Buy Online | Thermo Scientific™ | Fisher Scientific [fishersci.com]

- 15. assets.fishersci.com [assets.fishersci.com]

- 16. Protein Biotinylation: Techniques, Analysis, and Applications - Creative Proteomics [creative-proteomics.com]

Troubleshooting & Optimization

Technical Support Center: Optimizing Molar Excess of Diketone-PEG12-Biotin for Protein Conjugation

Welcome to the technical support center for optimizing protein conjugation with Diketone-PEG12-Biotin. This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and experimental protocols to help researchers, scientists, and drug development professionals achieve optimal biotinylation of their target proteins.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting molar excess of this compound for protein conjugation?

A1: For initial experiments, a good starting point is to test a range of molar excess ratios, such as 10:1, 20:1, and 40:1 (this compound : Protein).[1] The optimal ratio is highly dependent on the protein's concentration, the number of available reactive residues (arginine), and their accessibility. For dilute protein solutions (e.g., <2 mg/mL), a higher molar excess may be required to achieve a sufficient degree of labeling compared to more concentrated protein solutions.[1][2]

Q2: Which amino acid does this compound react with on the protein?

A2: The diketone functional group, specifically a 1,3-diketone, is known to selectively react with the guanidinium (B1211019) group of arginine residues under specific pH conditions to form a stable pyrimidine (B1678525) ring.[3] This reaction is chemoselective for arginine, especially at a slightly alkaline pH (e.g., pH 9-10), where the nucleophilicity of the guanidinium group is increased.[4][5]

Q3: My protein precipitated after adding the this compound reagent. What could be the cause and how can I prevent it?

A3: Protein precipitation during conjugation can be caused by several factors:

-

Over-labeling: Excessive modification of the protein surface can alter its solubility and lead to aggregation.[6][7] To solve this, reduce the molar excess of the biotinylation reagent in subsequent experiments.

-

Solvent Shock: The reagent is likely dissolved in an organic solvent like DMSO or DMF. Adding a large volume of this solvent to the aqueous protein solution can cause precipitation. Ensure the volume of the organic solvent is minimal, typically less than 10% of the total reaction volume.

-

Buffer Conditions: The pH and ionic strength of the reaction buffer can affect protein stability. Ensure your protein is stable at the recommended reaction pH. Adding stabilizing agents like glycerol (B35011) (5%) may also help prevent precipitation.[8][9]

Q4: How can I determine the degree of biotinylation (DOL)?

A4: The degree of labeling (DOL), or the number of biotin (B1667282) molecules per protein, can be determined using several methods. A common and straightforward method is the HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay.[10][11][12][13] This colorimetric assay is based on the displacement of HABA from the avidin-HABA complex by biotin, which leads to a decrease in absorbance at 500 nm.[10][11][12][13] The change in absorbance is proportional to the amount of biotin in the sample.[12] It is important to remove all non-reacted biotin before performing the assay using methods like dialysis or gel filtration.[10]

Q5: What are the optimal reaction conditions (pH, temperature, time)?

A5:

-

pH: The reaction of diketones with arginine is most efficient at a slightly alkaline pH, typically between 9.0 and 10.0, to increase the nucleophilicity of the arginine guanidinium group.[4][5]

-

Temperature: The reaction can generally be performed at room temperature (20-25°C) or at 37°C.[3]

-

Time: A typical reaction time is between 2 to 18 hours.[1][3] It is recommended to optimize the incubation time for your specific protein.

Troubleshooting Guide

| Problem | Potential Cause | Solution |

| Low Conjugation Efficiency | Suboptimal Molar Excess: The molar ratio of biotin reagent to protein is too low. | Increase the molar excess of this compound in increments (e.g., from 20:1 to 40:1 or higher).[1] |

| Incorrect Reaction pH: The pH of the buffer is not optimal for the reaction with arginine. | Increase the pH of the reaction buffer to 9.0-10.0 using a suitable buffer like sodium carbonate-bicarbonate.[3][4] | |

| Presence of Competing Amines: Buffers containing primary amines (e.g., Tris, glycine) will compete with the target protein for the reagent. | Exchange the protein into an amine-free buffer such as PBS (phosphate-buffered saline) or HEPES before starting the conjugation.[14] | |

| Inaccessible Arginine Residues: The arginine residues on the protein surface may be sterically hindered. | Consider gentle denaturation of the protein if its activity is not critical, or switch to a different labeling chemistry targeting other amino acids. | |

| Protein Precipitation during Reaction | Over-labeling: Too many biotin molecules are attached, reducing protein solubility. | Decrease the molar excess of the biotin reagent.[6][7] |

| High Concentration of Organic Solvent: The reagent is dissolved in an organic solvent (e.g., DMSO, DMF) which can denature the protein. | Keep the volume of the organic solvent to a minimum (<10% of the total reaction volume). | |

| Protein Instability: The protein is not stable under the reaction conditions (pH, temperature). | Add a stabilizing agent like 5% glycerol.[8] Perform the reaction at a lower temperature (e.g., 4°C) for a longer duration. | |

| Inconsistent Results | Hydrolysis of Reagent: The diketone reagent can be susceptible to hydrolysis. | Prepare the stock solution of the biotin reagent fresh before each use.[15] |

| Inaccurate Protein Concentration: The initial protein concentration measurement is incorrect, leading to wrong molar excess calculations. | Accurately determine the protein concentration using a reliable method like a BCA assay or by measuring absorbance at 280 nm. | |

| Inefficient Removal of Excess Biotin: Free biotin interferes with downstream applications and DOL determination. | Use a desalting column (e.g., G-25) or dialysis to efficiently remove non-reacted biotin.[10][16] |

Quantitative Data Summary

Optimizing the molar excess of the biotinylation reagent is crucial for achieving the desired degree of labeling (DOL) without compromising protein function. The following table provides a summary of expected outcomes based on varying molar excess ratios for a typical IgG antibody (150 kDa) at a concentration of 1 mg/mL.

| Molar Excess (Biotin:Protein) | Expected Degree of Labeling (DOL) | Observations |

| 5:1 | 1 - 3 | Low labeling, suitable for applications where minimal modification is critical. |

| 10:1 | 3 - 5 | Moderate labeling, often a good starting point for many applications. |

| 20:1 | 5 - 8 | Higher labeling, increased signal in detection assays but higher risk of affecting protein activity.[1] |

| 40:1 | > 8 | High labeling, may lead to protein aggregation and loss of function.[1] |

| 80:1 | > 12 | Very high labeling, significant risk of protein precipitation and compromised biological activity. |

Note: These values are illustrative and the optimal ratio for your specific protein should be determined experimentally.

Experimental Protocols

Protocol 1: Optimization of Molar Excess for Protein Biotinylation

This protocol outlines a method for testing different molar excess ratios to find the optimal condition for your protein.

-

Protein Preparation:

-

Prepare your protein solution at a concentration of 1-2 mg/mL in an amine-free buffer (e.g., PBS, pH 7.4). If the reaction is to be performed at a higher pH, exchange the buffer to a carbonate-bicarbonate buffer (100 mM, pH 9.0).

-

-

Reagent Preparation:

-

Prepare a 10 mM stock solution of this compound in anhydrous DMSO.

-

-

Reaction Setup:

-

Set up parallel reactions in separate microcentrifuge tubes. For a 100 µL reaction volume with 1 mg/mL protein (e.g., IgG, 150 kDa), you will have approximately 0.67 nmol of protein.

-

Add the calculated volume of the 10 mM biotin reagent stock solution to each tube to achieve the desired molar excess (e.g., 10:1, 20:1, 40:1).

-

-

Incubation:

-

Incubate the reactions at room temperature for 2 hours with gentle mixing.

-

-

Purification:

-

Remove the excess, non-reacted biotin reagent using a desalting column (e.g., G-25 spin column) equilibrated with your desired storage buffer.[16]

-

-

Characterization:

-

Determine the protein concentration of the purified conjugate.

-

Determine the Degree of Labeling (DOL) for each reaction using the HABA assay (see Protocol 2).

-